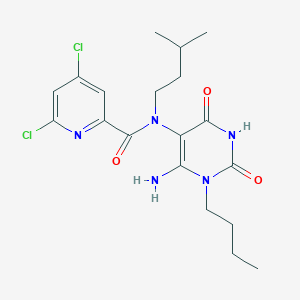

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclohexylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

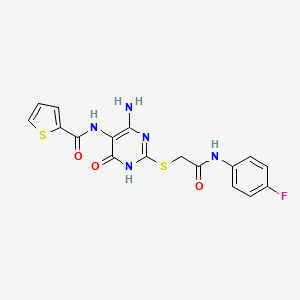

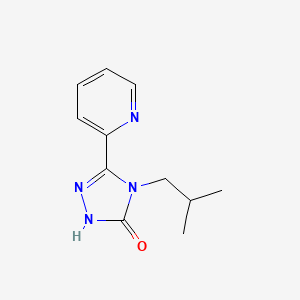

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclohexylacetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MNPA, and it is a pyridine derivative that has a cyclohexylacetate group attached to it. MNPA has been synthesized by several methods, and it has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Organocatalytic Applications : The compound has been studied for its role in organocatalysis. Singh et al. (2013) explored the use of related pyrrolidine-based catalysts for asymmetric Michael addition reactions, yielding γ-nitro carbonyl compounds with high yield and stereoselectivity. Although not the exact compound, this research demonstrates the potential utility of similar nitropyridine derivatives in catalysis (Singh et al., 2013).

Synthesis of Heterocyclic Compounds : The compound is closely related to pyrazolo[3,4-b]pyridine derivatives, which have been synthesized and utilized in various chemical reactions. Ghattas et al. (2003) detailed the synthesis of these derivatives and their reactions, leading to diverse compounds under varying conditions. This highlights the versatility of pyridine derivatives in synthetic chemistry (Ghattas et al., 2003).

Autorecycling Oxidation Process : Mitsumoto and Nitta (2004) synthesized novel pyrrole derivatives and demonstrated their ability to oxidize amines and alcohols in an autorecycling process, with higher efficiency under photoirradiation. This research suggests potential applications for pyridin-4-yl derivatives in oxidation reactions and photochemistry (Mitsumoto & Nitta, 2004).

Reactivity in Organic Synthesis : The reactivity of related compounds, such as pyridine derivatives, has been extensively studied. Zhang et al. (2004) investigated the synthesis of nitromethylenetetrahydrothiophene and -tetrahydrofuran using alpha-nitro ketone intermediates. This research exemplifies the reactivity of nitropyridine derivatives in forming complex organic structures (Zhang et al., 2004).

Aromatisation Reactions : Nasipuri et al. (1973) explored the aromatization of aryloxocyclohexenylacetic acid derivatives, a process relevant to the study of cyclohexylacetate compounds. This research contributes to understanding the transformation mechanisms of related chemical structures (Nasipuri et al., 1973).

Synthesis of Triazolo and Pyrazolo Derivatives : Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, showing the versatility of pyridine derivatives in forming fused heterocycles. This research is relevant to the synthesis pathways that might involve (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclohexylacetate (Ibrahim et al., 2011).

Properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclohexylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-9-7-11(13(16(19)20)14(18)15-9)21-12(17)8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUKKIILMASMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)

![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)